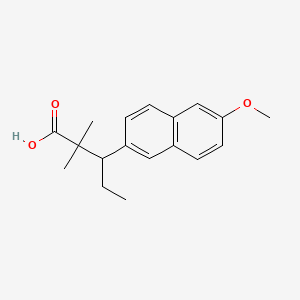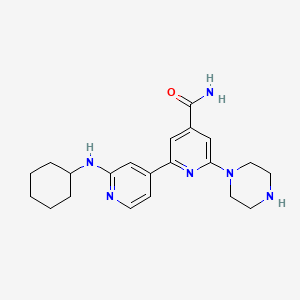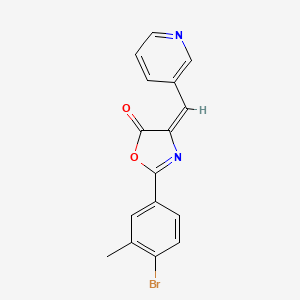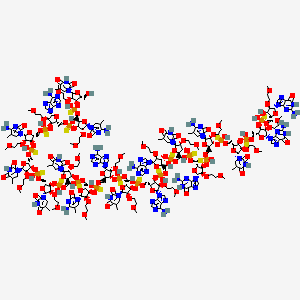
Levocloperastine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levocloperastine hydrochloride is a novel antitussive agent used primarily for the treatment of dry cough. It is the levorotatory isomer of DL-cloperastine and has a distinct pharmacological profile. This compound acts on both the central bulbar cough center and peripheral receptors in the tracheobronchial tree, providing a dual mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of levocloperastine hydrochloride involves several steps, starting from the appropriate precursors. The key steps include:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring structure.
Substitution Reactions: Various substitution reactions are carried out to introduce the necessary functional groups.
Hydrochloride Formation: The final step involves the conversion of the base compound to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the chemical reactions in batches.
Purification: The product is purified using techniques such as crystallization and filtration.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Levocloperastine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Reactions are typically carried out in solvents such as methanol, ethanol, and acetonitrile.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Levocloperastine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.
Biology: The compound is studied for its effects on cellular pathways and receptor interactions.
Medicine: this compound is extensively researched for its therapeutic potential in treating cough and related respiratory conditions.
Industry: It is used in the formulation of pharmaceutical products and as a standard in quality control processes
Mechanism of Action
Levocloperastine hydrochloride exerts its effects through a dual mechanism of action:
Central Action: It acts on the central bulbar cough center in the brain, reducing the activity of the cough reflex.
Peripheral Action: It also acts on peripheral receptors in the tracheobronchial tree, reducing irritation and suppressing cough.
The molecular targets include specific receptors in the central nervous system and the respiratory tract. The pathways involved are related to the modulation of neurotransmitter release and receptor sensitivity .
Comparison with Similar Compounds
Levocloperastine hydrochloride is compared with other similar compounds such as:
DL-Cloperastine: The racemic mixture of cloperastine, which has a different pharmacological profile.
Codeine: An opioid antitussive agent with a different mechanism of action and side effect profile.
Levodropropizine: Another non-opioid antitussive agent with a distinct mechanism of action.
Uniqueness: this compound is unique due to its dual mechanism of action, faster onset of action, and improved tolerability compared to other antitussive agents. It does not cause addiction or dependence, making it a safer alternative to opioid-based cough suppressants .
Properties
CAS No. |
220282-83-7 |
|---|---|
Molecular Formula |
C20H25Cl2NO |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C20H24ClNO.ClH/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;/h1,3-4,7-12,20H,2,5-6,13-16H2;1H/t20-;/m0./s1 |
InChI Key |
UNPLRYRWJLTVAE-BDQAORGHSA-N |
Isomeric SMILES |
C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Canonical SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S,5R,6S,8S,9R,13R,16S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775063.png)
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B10775069.png)




![4-[4-[2-(2,4-Dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl]but-3-ynyl nitrate](/img/structure/B10775092.png)

![3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride](/img/structure/B10775104.png)
![4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine](/img/structure/B10775111.png)

![3-(Cyclopropylamino)-5-[3-(trifluoromethyl)anilino]pyrimido[4,5-c]quinoline-8-carboxylate](/img/structure/B10775133.png)
![5-[(E)-2-(2-amino-5-methylpyridin-3-yl)ethenyl]-N-[2-(2,4-dichlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B10775135.png)

